molecular formula C6H8S B13509113 1-Ethynyl-1-(methylsulfanyl)cyclopropane

1-Ethynyl-1-(methylsulfanyl)cyclopropane

Cat. No.: B13509113
M. Wt: 112.19 g/mol
InChI Key: CLWMJIMPXKPCJT-UHFFFAOYSA-N
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Description

1-Ethynyl-1-(methylsulfanyl)cyclopropane (CAS: EN300-27736734, EN300-27737153) is a cyclopropane derivative featuring an ethynyl (–C≡CH) and a methylsulfanyl (–SMe) group attached to the strained three-membered ring . The compound’s molecular formula is C₆H₈S, with a molecular weight of 112.20 g/mol. Cyclopropanes are inherently strained due to their 60° bond angles, making them reactive intermediates in organic synthesis.

This compound is cataloged as a building block for pharmaceutical and materials research, highlighting its utility in constructing complex molecules . Its synthesis likely involves sulfone-mediated cyclopropanation strategies, as seen in analogous systems .

Properties

Molecular Formula

C6H8S

Molecular Weight

112.19 g/mol

IUPAC Name

1-ethynyl-1-methylsulfanylcyclopropane

InChI

InChI=1S/C6H8S/c1-3-6(7-2)4-5-6/h1H,4-5H2,2H3

InChI Key

CLWMJIMPXKPCJT-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC1)C#C

Origin of Product

United States

Preparation Methods

Method Overview

One established method involves starting from cyclopropyl methyl ketone —a readily available compound—and converting it into the corresponding (1,1-dichloroethyl) cyclopropane intermediate, which upon dechlorination yields the target compound.

Process Details

  • Preparation of (1,1-dichloroethyl) cyclopropane : Cyclopropyl methyl ketone reacts with chlorinating agents such as phosphorus pentachloride (PCl₅) under controlled conditions to introduce dichloride groups at the geminal position.
  • Dechlorination step : The dichloride intermediate undergoes dehydrohalogenation, typically using zinc or other reductants, to form the ethynyl group attached to the cyclopropane ring.

Advantages & Disadvantages

Aspect Details
Advantages Well-documented, high yields, scalable
Disadvantages Requires harsh chlorination conditions (PCl₅), generates at least two moles of halide waste per mole of product, involves multiple steps

Synthesis via (1,1-Dimethoxyethyl)cyclopropane Intermediate

Method Overview

A more recent and environmentally friendly approach involves the use of (1,1-dimethoxyethyl)cyclopropane as a precursor, which can be prepared from commercially available cyclopropyl methyl ketone and trimethyl orthoformate.

Process Details

  • Preparation of precursor : React cyclopropyl methyl ketone with trimethyl orthoformate under acid catalysis to produce (1,1-dimethoxyethyl)cyclopropane .
  • Conversion to ethynyl derivative : The precursor undergoes cleavage of the methoxy groups, often via acid or base catalysis, to generate the ethynyl functionality.

Advantages & Disadvantages

Aspect Details
Advantages Avoids harsh chlorination, fewer halide wastes, milder reaction conditions, scalable
Disadvantages Requires careful control of reaction conditions, potential for side reactions during cleavage

Data Table: Synthesis of (1,1-Dimethoxyethyl)cyclopropane

Step Reagents Conditions Yield Reference
1 Cyclopropyl methyl ketone + Trimethyl orthoformate Acid catalysis ~85%
2 Cleavage (acid/base) Mild conditions Variable

Alternative Cyclopropene-Based Routes

Method Overview

Recent advances involve the use of cyclopropene derivatives such as 1-methylcyclopropene , which can be functionalized further to introduce the methylsulfanyl group.

Process Details

  • Preparation of cyclopropene : Via in situ generation using fluoride ions reacting with halogenated precursors, such as ⁇-halocyclopropylsilane compounds.
  • Functionalization : The cyclopropene reacts with nucleophiles or via radical pathways to incorporate the methylsulfanyl group.

Advantages & Disadvantages

Aspect Details
Advantages Potential for mild conditions, in situ generation reduces handling hazards
Disadvantages Less established, requires specialized reagents, scalability concerns

Summary of Data and Comparative Analysis

Method Key Reagents Reaction Conditions Waste Generation Scalability Environmental Impact
Chlorination of cyclopropyl methyl ketone PCl₅ Harsh, low temperature High halide waste High Moderate to poor
Use of (1,1-Dimethoxyethyl)cyclopropane Cyclopropyl methyl ketone, trimethyl orthoformate Mild, controlled Minimal halide waste High Favorable
Cyclopropene-based pathways Fluoride ions, halogenated cyclopropanes Mild, in situ Low Emerging Favorable

Chemical Reactions Analysis

1-Ethynyl-1-(methylsulfanyl)cyclopropane undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethynyl-1-(methylsulfanyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-1-(methylsulfanyl)cyclopropane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methylsulfanyl group can form hydrogen bonds or act as a nucleophile. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The compact –SMe group imposes less steric hindrance than bulkier substituents (e.g., propynyl or aryl groups), favoring reactions requiring spatial accessibility .

Reactivity in Ring-Opening and Addition Reactions

Compound Reaction with Aniline Reaction Time Product Mechanistic Notes
DA Cyclopropane Full conversion to acyclic product 15 hours Linear adduct Electron-deficient cyclopropane undergoes rapid nucleophilic attack
1-Nitrocyclopropane-1-carboxylate Partial conversion >15 hours Mixture of products Reduced reactivity due to nitro group’s steric and electronic hindrance
1-Ethynyl-1-(methylsulfanyl)cyclopropane Not reported Predicted moderate reactivity; –SMe may stabilize transition states via polarizability

Key Observations :

  • The target compound’s reactivity is likely intermediate between DA cyclopropanes (highly reactive) and nitro-substituted derivatives (less reactive). The –SMe group’s electron-donating capability may slow ring-opening compared to DA systems but enhance regioselectivity in addition reactions .

Key Observations :

  • The target compound shares synthetic pathways with sulfonamide- and ester-functionalized cyclopropanes, though its –SMe group may require milder oxidation conditions compared to sulfones .
  • Applications diverge based on substituents: ethynyl groups enable click chemistry, while sulfonamido groups favor biological activity .

Stability and Molecular Modeling

Force field parameterization studies (OPLS-AA) reveal that cyclopropane derivatives require tailored angle and torsion terms to match quantum mechanics data. For example, the –SMe group’s polarizability may necessitate adjustments to van der Waals parameters for accurate molecular dynamics simulations .

Biological Activity

1-Ethynyl-1-(methylsulfanyl)cyclopropane is a chemical compound with the molecular formula C6_6H8_8S and a molecular weight of 112.2 g/mol. Its structure features a cyclopropane ring substituted with both an ethynyl group and a methylsulfanyl group, which contribute to its unique reactivity and biological properties. This article explores the biological activity associated with this compound, focusing on its interactions with biological systems, potential applications in medicinal chemistry, and comparative analysis with structurally related compounds.

Structural Characteristics

The unique functional groups present in 1-Ethynyl-1-(methylsulfanyl)cyclopropane allow for diverse biological interactions. The ethynyl group can engage in π-π interactions, while the methylsulfanyl group is capable of forming hydrogen bonds or acting as a nucleophile. These interactions are crucial for modulating various biochemical pathways, making the compound an interesting subject for further investigation.

Enzyme Interactions

Research indicates that the structural characteristics of 1-Ethynyl-1-(methylsulfanyl)cyclopropane enable it to interact with specific enzymes and receptors. The compound's potential to modulate enzyme activity could be explored in the context of metabolic pathways and therapeutic applications.

Comparative Analysis

To better understand the unique properties of 1-Ethynyl-1-(methylsulfanyl)cyclopropane, it is useful to compare it with related compounds:

Compound Name Structural Features Unique Aspects
1-EthynylcyclopropaneLacks the methylsulfanyl groupDifferent reactivity due to absence of sulfur
1-MethylsulfanylcyclopropaneContains only the methylsulfanyl substituentNo ethynyl group; distinct chemical behavior
Cyclopropylmethyl sulfideParent compound without ethynyl or cyclopropane ringServes as a precursor; different reactivity
1-Ethynyl-1-methylcyclopropaneSimilar structure but lacks sulfurVariations in chemical properties due to sulfur absence

This table highlights how the combination of functional groups in 1-Ethynyl-1-(methylsulfanyl)cyclopropane contributes to its distinct reactivity and potential applications in both chemistry and biology.

Research Findings

Current literature suggests that while specific studies on 1-Ethynyl-1-(methylsulfanyl)cyclopropane are sparse, its structural features make it a candidate for further exploration in medicinal chemistry. The synthesis typically involves reacting cyclopropylmethyl sulfide with acetylene under basic conditions, facilitating the formation of this compound as a building block for more complex molecules.

Q & A

Q. What are the established synthetic routes for 1-ethynyl-1-(methylsulfanyl)cyclopropane, and what are their limitations?

The compound can be synthesized via cyclopropanation of alkynes or through functionalization of pre-formed cyclopropane derivatives. For example, 1-chlorocyclopropanes are common precursors for introducing ethynyl groups via nucleophilic substitution (e.g., using alkynyl Grignard reagents) . A key challenge is maintaining the integrity of the cyclopropane ring during synthesis due to its inherent strain. Side reactions such as ring-opening or isomerization may occur under harsh conditions (e.g., strong bases or high temperatures). Reaction optimization often involves low-temperature protocols and inert atmospheres .

Q. How can spectroscopic methods (e.g., NMR, IR) be used to confirm the structure of 1-ethynyl-1-(methylsulfanyl)cyclopropane?

  • NMR :
    • ¹H NMR : The cyclopropane protons appear as distinct multiplets (δ ~1.0–2.5 ppm). The methylsulfanyl group (SCH₃) resonates as a singlet near δ 2.1–2.3 ppm. The ethynyl proton (≡C-H) is typically absent due to coupling with quadrupolar sulfur, but the carbon signal (≡C) appears at δ 70–80 ppm in ¹³C NMR .
    • IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks at m/z 126–128 (C₆H₈S) align with the molecular formula .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Solubility : Moderately soluble in non-polar solvents (e.g., hexane, dichloromethane) but poorly soluble in water due to its hydrophobic cyclopropane and methylsulfanyl groups.
  • Stability : Sensitive to light and oxidizing agents. Storage under argon at −20°C is recommended to prevent decomposition or thiol oxidation .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the reactivity of the cyclopropane ring in ring-opening reactions?

The methylsulfanyl group acts as an electron-withdrawing substituent, polarizing the cyclopropane ring and facilitating electrophilic attack. For example, in phosphine-catalyzed reactions, the sulfur atom stabilizes transition states via hyperconjugation, reducing the activation energy for ring-opening. Computational studies (DFT) suggest that substituents like SCH₃ lower the energy barrier for ring-opening by 3–5 kcal/mol compared to unsubstituted cyclopropanes . However, steric hindrance from the bulky substituent may limit regioselectivity in some cases.

Q. What strategies can resolve contradictions in reported biological activities of cyclopropane derivatives like 1-ethynyl-1-(methylsulfanyl)cyclopropane?

Discrepancies in bioactivity data often arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. To address this:

  • Purity Validation : Use HPLC-MS (>95% purity) and elemental analysis.
  • Control Experiments : Compare activity against structurally similar analogs (e.g., 1-ethyl-1-(methylsulfanyl)cyclopropane) to isolate the role of the ethynyl group .
  • Mechanistic Studies : Employ techniques like SPR (surface plasmon resonance) to confirm target binding specificity .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in catalytic or biochemical systems?

  • DFT : Used to calculate transition-state geometries and activation energies for reactions like cyclopropane ring-opening. For example, OPLS-AA force fields parameterized for cyclopropanes (bond angles: 60°, force constants: 200 kcal/mol·rad²) improve accuracy in simulating ring strain .
  • MD Simulations : Reveal conformational preferences in solution, such as the planar vs. puckered cyclopropane ring, which affects interactions with biological targets .

Methodological Insights

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
1-ChlorocyclopropaneCl₂, UV light, 0°C60–70
Ethynylmagnesium bromideTHF, −78°C, 2 hr45–55
Methylsulfanyl derivativeNaSCH₃, DMF, rt, 12 hr75–85

Q. Table 2: Computational Parameters for Cyclopropane Derivatives

ParameterValue (DFT)Application
C-C-C bond angle60° ± 2°Ring strain analysis
C-S bond length1.82 ÅElectronic structure modeling
HOMO-LUMO gap5.2 eVReactivity prediction

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